molecular formula C19H21F2N3O B2754623 6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide CAS No. 1445167-54-3

6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide

Cat. No. B2754623
CAS RN: 1445167-54-3
M. Wt: 345.394
InChI Key: DNBZODNLYGFYSV-UHFFFAOYSA-N
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Description

The compound “6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide” is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia .


Synthesis Analysis

The synthesis of this compound involves a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H-NMR spectrum shows various peaks indicating the presence of different types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction was completed, and the mixture was quenched with aqueous HCl .


Physical And Chemical Properties Analysis

The compound has a melting point of 302–306°C . The yield of the synthesis was reported to be 86% .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that similar compounds are involved in the inhibition of certain enzymes and have affinity for serotonergic and dopaminergic receptors .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the field of medicine, particularly in the development of new drugs with potential antimicrobial activity .

properties

IUPAC Name

6-fluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-17-4-2-1-3-16(17)13-24-9-7-14(8-10-24)11-23-19(25)15-5-6-18(21)22-12-15/h1-6,12,14H,7-11,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBZODNLYGFYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CN=C(C=C2)F)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide

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